molecular formula C14H16ClN3O3 B5373979 N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5373979
M. Wt: 309.75 g/mol
InChI Key: AGZQAVWCRXLAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEP-32296, is a small molecule inhibitor that has been studied for its potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, making it a potential candidate for further research and development.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn can lead to increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective molecules.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include increased levels of BDNF, improved cognitive function, and reduced inflammation in the brain. Additionally, this compound has been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it has been shown to have a favorable safety profile in preclinical studies. Additionally, this compound has been shown to have good brain penetration, which is important for its potential use in treating neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in humans.

Future Directions

There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, as well as clinical trials to determine its safety and efficacy in humans. Additionally, this compound may be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This hydrazone is then reacted with 2-bromoethyl acetate to yield the desired compound.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, this compound has been shown to inhibit the activity of a specific enzyme, which is believed to play a role in the development of these disorders.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-8-12(20-2)9(15)7-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQAVWCRXLAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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